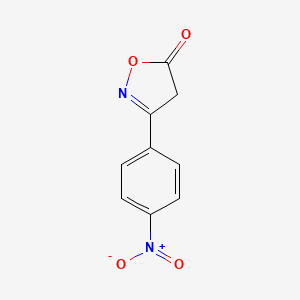

3-(4-Nitrophenyl)isoxazol-5(4H)-one

Description

Contextualization within Nitrogen-Oxygen Heterocyclic Chemistry

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to organic and medicinal chemistry. britannica.compressbooks.pub Those containing both nitrogen and oxygen atoms are particularly noteworthy for their diverse chemical properties and biological activities. thieme-connect.comrsc.orgnih.gov Isoxazoles and their derivatives, such as isoxazolones, represent a key class of five-membered nitrogen-oxygen heterocycles. nih.govchemicalbook.com The arrangement of the nitrogen and oxygen atoms in the isoxazole (B147169) ring imparts unique electronic characteristics and reactivity, making them valuable building blocks in synthetic chemistry. nih.govchemicalbook.com

The broader family of nitrogen- and oxygen-containing heterocycles is vast and includes a multitude of structures that are integral to many approved pharmaceutical products. thieme-connect.comrsc.org The versatility of these aza- and oxa-heterocyclic compounds has garnered significant attention in recent times, with ongoing research focused on developing novel synthetic methods and exploring their potential applications. thieme-connect.com

Overview of Isoxazolone Derivatives in Organic Synthesis and Materials Science Research

Isoxazolone derivatives are recognized as versatile intermediates in organic synthesis. mdpi.com They serve as flexible building blocks for the creation of more complex heterocyclic structures and functionalized molecules. mdpi.com A common and widely researched method for synthesizing isoxazole derivatives is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. rsc.org Various synthetic strategies have been developed to produce 3,4-disubstituted and 3,5-disubstituted isoxazoles, often employing multicomponent reactions for efficiency and atom economy. mdpi.comnih.govorientjchem.orgoiccpress.com

In the realm of materials science, isoxazole derivatives have shown potential in several areas. Their applications include use as photochromic materials, electrochemical probes, and components in dye-sensitized solar cells. benthamdirect.com The unique optical and electronic properties of these compounds make them attractive for the development of novel materials with tailored functionalities. benthamdirect.com

Rationale for Academic Investigation of 3-(4-Nitrophenyl)isoxazol-5(4H)-one and Related Architectures

The academic interest in this compound and similar structures is driven by a number of factors. The presence of the nitro group on the phenyl ring significantly influences the electronic properties of the molecule, making it a subject of interest for studying structure-activity relationships. chemsynthesis.commdpi.com

Furthermore, isoxazole-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govbenthamdirect.comnih.gov The investigation of various substituted isoxazolones helps researchers to understand how different functional groups impact these biological effects. nih.govresearchgate.net The synthesis and study of compounds like this compound contribute to the broader effort of discovering new therapeutic agents and understanding the fundamental principles of medicinal chemistry. nih.gov The exploration of diverse synthetic routes to these molecules also advances the field of organic chemistry by providing more efficient and environmentally friendly methods. mdpi.comresearchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)-4H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9-5-8(10-15-9)6-1-3-7(4-2-6)11(13)14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKOPDOTGHMSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 4 Nitrophenyl Isoxazol 5 4h One and Its Derivatives

Classical Cyclocondensation and Condensation Reactions

Traditional synthetic methods for constructing the isoxazol-5(4H)-one core often rely on cyclocondensation reactions, which involve the formation of the heterocyclic ring from acyclic precursors in a stepwise manner.

Reactions of β-Keto Esters with Hydroxylamine (B1172632) Derivatives

A cornerstone in the synthesis of isoxazol-5(4H)-ones is the reaction between a β-keto ester and a hydroxylamine derivative, typically hydroxylamine hydrochloride. tandfonline.comnih.govresearchgate.net The process begins with the formation of an oxime intermediate through the reaction of the β-keto ester with hydroxylamine. This intermediate then undergoes an intramolecular cyclization, accompanied by the elimination of an alcohol molecule (from the ester), to yield the final isoxazol-5(4H)-one ring. tandfonline.com

For the synthesis of 3-(4-nitrophenyl)isoxazol-5(4H)-one, the required β-keto ester would be ethyl 4-nitrobenzoylacetate. The reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon of the β-keto ester, leading to an oxime intermediate which subsequently cyclizes. mdpi.com The regioselectivity of the hydroxylamine attack can sometimes lead to the formation of isomeric 5-isoxazolone products, and thus, careful control of reaction conditions such as pH and temperature is crucial to favor the desired product. researchgate.net

This classical two-step approach involves first the synthesis of 3-methyl-isoxazol-5(4H)-one from the reaction of ethyl acetoacetate (B1235776) with hydroxylamine hydrochloride, followed by a Knoevenagel condensation with an appropriate aldehyde to introduce the substituent at the 4-position. tandfonline.com

Alternative Precursors and Ring-Closure Strategies

Beyond the standard β-keto ester route, other precursors and strategies have been explored for the synthesis of the isoxazol-5(4H)-one ring. These methods provide alternative pathways that can accommodate different substitution patterns and reaction conditions.

One notable alternative involves the 1,3-dipolar cycloaddition reaction. mdpi.comacs.org For instance, nitrile oxides, which can be generated in situ from sources like chlorooximes, can react with appropriate dipolarophiles to form the isoxazole (B147169) ring. acs.org A specific example is the reaction of chlorooximes with di-tert-butyl dicarbonate (B1257347) (Boc2O), which generates isobutene in situ. The subsequent [3+2] cycloaddition between the nitrile oxide and isobutene yields a 3-substituted 5,5-dimethyl isoxazoline (B3343090). acs.org This strategy offers a different approach to constructing the core ring structure.

Other reported methods include the cyclization of O-propioloyl oximes and the condensation of 1,3-dicarbonyl compounds with benzaldoximes. nih.govniscpr.res.in These alternative strategies broaden the synthetic toolkit available to chemists for accessing diverse isoxazolone derivatives.

Multicomponent Reaction (MCR) Approaches to Isoxazol-5(4H)-ones

Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. tandfonline.comorientjchem.orgnih.gov These reactions are particularly well-suited for the synthesis of heterocyclic compounds like isoxazol-5(4H)-ones.

One-Pot Three-Component Syntheses

The most prevalent MCR for isoxazol-5(4H)-ones is a one-pot, three-component reaction involving an aldehyde, a β-keto ester, and hydroxylamine hydrochloride. niscpr.res.inorientjchem.orgnih.govyu.edu.jo This approach is a significant improvement over the classical two-step method as it combines the formation of the isoxazolone ring and the Knoevenagel condensation into a single, streamlined process. tandfonline.com

In the context of this compound derivatives, this reaction would typically involve 4-nitrobenzaldehyde (B150856), a β-keto ester like ethyl acetoacetate, and hydroxylamine hydrochloride. A wide array of catalysts have been employed to facilitate this transformation, often under mild and environmentally friendly conditions. nih.gov

The proposed mechanism for this reaction often starts with the formation of an enolate from the β-keto ester, which then attacks the aldehyde. clockss.org Concurrently, or subsequently, the hydroxylamine reacts with the keto group of the initial ester to form an oxime, which then cyclizes to generate the final 4-arylmethylene-isoxazol-5(4H)-one product. orientjchem.orgresearchgate.net

Table 1: Catalysts Used in Three-Component Synthesis of Isoxazol-5(4H)-ones

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Citric Acid | Water | Green, convenient, high yields | orientjchem.org |

| Sodium Malonate | Water | Eco-friendly, simple procedure, shorter reaction times | niscpr.res.in |

| Propylamine-functionalized cellulose (B213188) (Cell-Pr-NH2) | Water | Green, energy-saving, simple work-up | mdpi.com |

| Sodium Sulfide | Ethanol | Mild conditions, high yields, operational simplicity | tandfonline.com |

| Water Extract of Orange Fruit Peel Ash (WEOFPA) | Glycerol/Solvent-free | Eco-friendly, inexpensive, high yields | nih.gov |

| Tetrabutylammonium perchlorate (B79767) (TBAP), Glycine (B1666218), or Sodium Oxalate | Water | Efficient, clean, recyclable catalyst | yu.edu.jo |

| Potassium Phthalimide (PPI) | Water | Efficient organocatalyst, good to excellent yields | researchgate.net |

Four-Component and Beyond in Isoxazolone Construction

While three-component reactions are the most common MCRs for isoxazolones, the development of four-component reactions (4CRs) or other higher-order MCRs represents a further increase in synthetic efficiency. Although specific examples leading directly to this compound are less common in the provided literature, the principles of MCRs can be extended. For instance, a four-component reaction could potentially involve the in situ generation of one of the three core components or the incorporation of an additional element of diversity in the final structure. The continuous search for novel MCRs remains an active area of research to streamline the synthesis of complex heterocyclic systems. tandfonline.com

Advanced and Green Chemistry Methodologies in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of isoxazol-5(4H)-ones. semnan.ac.irnih.goveurekaselect.com These methodologies focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Several green approaches have been developed for the three-component synthesis of isoxazol-5(4H)-ones. niscpr.res.inorientjchem.orgsemnan.ac.ir A notable example is the use of water as a solvent, which is non-toxic, inexpensive, and readily available. mdpi.comniscpr.res.inorientjchem.org Catalysts such as citric acid, sodium malonate, and propylamine-functionalized cellulose have been successfully employed in aqueous media, often at room temperature, leading to high yields and easy product isolation. mdpi.comniscpr.res.inorientjchem.org

Energy sources other than conventional heating have also been explored. Ultrasound-assisted synthesis has been shown to accelerate reaction rates, leading to shorter reaction times and high yields. orgchemres.orgias.ac.in For example, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-one derivatives has been efficiently carried out under ultrasound irradiation using imidazole (B134444) as a catalyst in water. orgchemres.org Microwave irradiation is another energy-efficient technique that can significantly enhance reaction rates and improve yields, often under solvent-free conditions. nih.goveurekaselect.comresearchgate.net The use of natural sunlight as a clean and inexpensive energy source has also been reported for the synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, achieving high yields in short reaction times without the need for a catalyst. semnan.ac.ir

The use of bio-based catalysts and solvents further enhances the green credentials of these synthetic routes. For instance, a water extract of orange fruit peel ash (WEOFPA) has been utilized as an efficient, agro-waste-derived catalyst. nih.gov

Table 2: Comparison of Green Synthetic Methods for Isoxazol-5(4H)-ones

| Methodology | Catalyst/Medium | Key Features | Reference |

|---|---|---|---|

| Aqueous Synthesis | Citric Acid | Room temperature, high yields (70-90%) | orientjchem.org |

| Aqueous Synthesis | Sodium Malonate | Room temperature, avoids hazardous organic solvents | niscpr.res.in |

| Sunlight Irradiation | Water (catalyst-free) | Very mild conditions, rapid (17-40 min), high yields (89-97%) | semnan.ac.ir |

| Ultrasound Irradiation | Imidazole/Water | Shorter reaction times, high isolated yields, energy conservation | orgchemres.org |

| Ultrasound Irradiation | Pyruvic Acid/Water | Biodegradable catalyst, short reaction times | ias.ac.in |

| Agro-Waste Catalyst | WEOFPA/Glycerol | Benign, eco-friendly, efficient | nih.gov |

| Microwave Irradiation | Solvent-free | Enhanced reaction rate, high selectivity, improved yields | nih.goveurekaselect.com |

Catalyst-Mediated Syntheses (e.g., Organocatalysts, Ionic Liquids, Nanocatalysts)

The use of catalysts is central to the efficient synthesis of isoxazol-5(4H)-ones, offering milder reaction conditions, shorter reaction times, and higher yields. A diverse array of catalysts has been explored for this purpose.

Organocatalysts: These non-metal catalysts are often lauded for being inexpensive, readily available, and environmentally benign. niscpr.res.in

2-Aminopyridine (B139424): This low-cost organocatalyst has been effectively used in the three-component synthesis of isoxazol-5(4H)-ones in water at 80 °C, providing a sustainable method with good yields. clockss.org

Sodium Malonate: Employed at a 10 mol% loading, sodium malonate efficiently catalyzes the reaction in water at room temperature. niscpr.res.in

Citric Acid: In an aqueous medium, citric acid serves as an effective catalyst for the one-pot, three-component synthesis, resulting in high yields (70-90%) over 5-24 hours. orientjchem.org

L-Proline: This amino acid is recognized as a benign and effective catalyst for various multi-component reactions, including those that form heterocyclic structures. rsc.org

Potassium Phthalimide (PPI): PPI has been demonstrated as an efficient basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. researchgate.net

Ionic Liquids (ILs): Ionic liquids have been used as environmentally friendly solvents and catalysts. For instance, butylmethylimidazolium (B1222432) salts ([BMIM]X) have been successfully used for the synthesis of 3,5-disubstituted isoxazoles from β-dicarbonyls and hydroxylamine, suggesting their applicability to isoxazolone synthesis. nih.gov Supported Ionic Liquid Phase (SILP) techniques, where an ionic liquid layer is adsorbed onto a solid support, offer a way to create stable and recyclable heterogeneous biocatalysts, which can be beneficial for enzyme-mediated syntheses. mdpi.com

Nanocatalysts: Nanomaterials offer high surface area and reactivity, making them powerful catalysts.

Nano-MgO: Magnesium oxide nanoparticles (3 mol%) have been used to catalyze the one-pot synthesis in an aqueous medium at room temperature, offering high yields, mild conditions, and catalyst recyclability. researchgate.net

Fe3O4@ZnO Core-Shell Nanocatalyst: This magnetic nanocatalyst provides an effective and environmentally friendly method for synthesizing isoxazole-5(4H)-ones in water. Its magnetic nature allows for easy recovery and reuse. researchgate.net

Amine-Functionalized Cellulose: This biocatalyst, which can have nano-sized features, has been used for the three-component synthesis in water at room temperature, highlighting principles of green chemistry like waste reduction and use of renewable resources. mdpi.comresearchgate.net

Nano-Titania: An efficient, solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles has been achieved using nano-titania as a reusable solid catalyst. ias.ac.in

Table 1: Comparison of Catalysts in Isoxazol-5(4H)-one Synthesis

| Catalyst | Type | Key Advantages | Reference |

|---|---|---|---|

| 2-Aminopyridine | Organocatalyst | Low-cost, sustainable | clockss.org |

| Sodium Malonate | Organocatalyst | Efficient in water at room temperature | niscpr.res.in |

| Citric Acid | Organocatalyst | Benign, high yields in water | orientjchem.org |

| Fe3O4@ZnO | Nanocatalyst | Magnetically recoverable, high efficiency | researchgate.net |

| Nano-MgO | Nanocatalyst | Recyclable, mild conditions, high yields | researchgate.net |

| Amine-Functionalized Cellulose | Biocatalyst | Green, biodegradable, operates in water | mdpi.comresearchgate.net |

Solvent-Free and Aqueous Medium Reactions

A major thrust in green chemistry is the reduction or elimination of hazardous organic solvents. Syntheses of this compound and its derivatives have been successfully adapted to these principles.

Aqueous Medium Reactions: Water is an ideal green solvent due to its availability, non-toxicity, and safety. Numerous catalytic systems for isoxazolone synthesis are designed to work efficiently in water.

The use of catalysts like sodium malonate, citric acid, and various nanocatalysts in water has proven highly effective. orientjchem.orgniscpr.res.inresearchgate.net

Propylamine-functionalized cellulose catalyzes the reaction efficiently in water at room temperature. mdpi.com

Gluconic acid aqueous solution (GAAS) has been used as a recyclable, bio-based green solvent and catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. acgpubs.orgresearchgate.net

Even catalyst-free synthesis has been achieved in aqueous media for certain derivatives, highlighting the enabling power of water for these reactions. nih.govnih.gov

Solvent-Free Reactions: Eliminating the solvent altogether represents a significant step in green synthesis.

Sulfated polyborate has been used as a catalyst for the multicomponent reaction under solvent-free conditions at 80 °C, leading to high yields in short reaction times (15-30 minutes). researchgate.net

Nano-titania has also been employed as a catalyst for the solvent-free synthesis of related isoxazole derivatives, offering an environmentally friendly alternative. ias.ac.in

These approaches not only reduce environmental impact but also often simplify product isolation, as the product may precipitate from the aqueous medium and can be collected by simple filtration. niscpr.res.inmdpi.com

Microwave-Assisted and Ultrasound-Promoted Syntheses

To accelerate reaction rates and improve energy efficiency, alternative energy sources like microwave irradiation and ultrasound have been applied to the synthesis of isoxazolones.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes by enabling rapid and uniform heating of the reaction mixture.

Microwave irradiation has been used for the one-pot, uncatalyzed 1,3-dipolar cycloaddition reactions to form 3,5-disubstituted isoxazoles, achieving shorter reaction times than conventional methods. nih.gov

Solvent-free synthesis of 5(4H)-isoxazolones has been achieved by exposing neat reactants to microwave irradiation in the presence of various catalysts. researchgate.net

The synthesis of related compounds like 3-[N-(4-nitrophenyl)-amido] propionic acid has also been successfully performed using microwaves, demonstrating the broad applicability of this technology. google.com

Ultrasound-Promoted Syntheses: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, which can enhance reaction rates and yields.

Ultrasound irradiation has been employed for the one-pot, three-component synthesis of isoxazoline derivatives, leading to good to excellent yields and shorter reaction times. nih.govresearchgate.net

An eco-friendly method using lemon juice as a natural acid catalyst in an aqueous medium is significantly accelerated by ultrasound, allowing for rapid synthesis with minimal energy. arkat-usa.org

The synthesis of tetrazole-based isoxazolines has been efficiently achieved using both conventional and ultrasonic methods, with ultrasound often providing superior results. nih.gov These techniques align with green chemistry principles by reducing energy consumption and reaction times. preprints.org

Optimization of Reaction Parameters and Yields in this compound Formation

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of this compound and its analogs, key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Loading: Studies have shown that an optimal catalyst loading exists. For example, in the synthesis using propylamine-functionalized cellulose, 14 mg of the catalyst was found to be sufficient. mdpi.com For nano-MgO, a 3 mol% loading was optimal, while for citric acid, 1 mmol was selected for a 10 mmol scale reaction. orientjchem.orgresearchgate.net

Solvent Choice: While various organic solvents can be used, water is consistently identified as the best solvent for many green protocols, often leading to superior yields compared to solvents like ethanol, DMF, or chloroform. niscpr.res.inmdpi.com

Temperature: Many modern protocols are optimized to run at room temperature or slightly elevated temperatures (e.g., 40-80 °C) to conserve energy. niscpr.res.inmdpi.comnih.gov For instance, using a Cu@Met-β‐CD catalyst, the optimal temperature was found to be 50 °C. nih.gov

Reaction Time: The use of efficient catalysts and energy sources like microwaves or ultrasound can drastically reduce reaction times from several hours to as little as 4-30 minutes. researchgate.netnih.gov

Table 2: Optimization of Reaction Conditions for Isoxazol-5(4H)-one Synthesis

| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Citric Acid (1 mmol) | Benzaldehyde | Water | Room Temp | 5-24 h | 70-90 | orientjchem.org |

| Cu@Met-β‐CD (5 wt.%) | 4-Hydroxybenzaldehyde | - | 40 | 4-15 min | Good-Excellent | nih.gov |

| 2-Aminopyridine | Vanillin | Water | 80 | 30 min | 95 | clockss.org |

| Nano-MgO (3 mol%) | Various aromatic | Water | Room Temp | - | High | researchgate.net |

| WEOFPA/glycerol | Benzaldehyde | WEOFPA/glycerol | 60 | - | 86-92 | nih.gov |

By systematically optimizing these parameters, chemists can develop highly efficient, cost-effective, and environmentally benign syntheses for this compound and its structurally diverse derivatives. mdpi.commdpi.comarkat-usa.org

Chemical Reactivity, Functionalization, and Derivatization Pathways of 3 4 Nitrophenyl Isoxazol 5 4h One

Electrophilic and Nucleophilic Reactions on the Isoxazolone Core

The isoxazolone ring and the attached nitrophenyl group in 3-(4-Nitrophenyl)isoxazol-5(4H)-one offer multiple sites for both electrophilic and nucleophilic attack. The electron-withdrawing nature of the nitrophenyl group significantly impacts the electron density distribution within the heterocyclic ring, influencing its reactivity.

Nucleophilic Aromatic Substitution (SNAr) on the Nitrophenyl Moiety

The nitro group on the phenyl ring is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While direct displacement of the nitro group itself is a challenging transformation, the presence of the nitro group facilitates the substitution of other leaving groups on the aromatic ring. In the context of this compound, if a suitable leaving group were present on the phenyl ring, its displacement by a nucleophile would be enhanced by the activating effect of the nitro group.

An efficient protocol has been developed for the functionalization of the isoxazole (B147169) ring through nucleophilic aromatic substitution of a nitro group with various nucleophiles. researchgate.net This method offers high chemical yields and operates under mild conditions, accommodating a wide range of 5-nitroisoxazoles and nucleophiles. researchgate.net This suggests that similar reactivity could be anticipated for the nitrophenyl moiety in the title compound, allowing for the introduction of diverse functionalities.

Reactions at the 4-Position of the Isoxazolone Ring

The 4-position of the isoxazol-5(4H)-one ring is particularly reactive due to the acidity of the methylene (B1212753) protons, which are flanked by two electron-withdrawing carbonyl groups. This acidity allows for easy deprotonation to form a stabilized enolate, which can then react with various electrophiles.

One of the most common reactions at this position is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group at the 4-position with aldehydes or ketones, typically in the presence of a base catalyst. A variety of catalysts, including 2-aminopyridine (B139424), have been employed to facilitate this transformation, often in environmentally friendly solvents like water. clockss.org This methodology allows for the synthesis of a wide array of 4-substituted isoxazol-5(4H)-one derivatives. mdpi.compreprints.org

The general mechanism for the Knoevenagel condensation is proposed to proceed through the formation of an enolate intermediate after the abstraction of the acidic proton at the 4-position by a base. clockss.orgresearchgate.net This enolate then attacks the carbonyl carbon of the aldehyde, and subsequent dehydration leads to the formation of the 4-arylidene or 4-alkylidene derivative. clockss.org

Ring-Opening and Rearrangement Reactions of Isoxazol-5(4H)-one Scaffolds

The isoxazole ring, particularly in the form of isoxazol-5(4H)-one, is susceptible to ring-opening and rearrangement reactions under various conditions. These transformations are valuable in synthetic chemistry as they provide pathways to other important classes of organic molecules.

Transformations Leading to Other Heterocyclic Systems

The isoxazole ring can serve as a precursor for the synthesis of other heterocyclic systems. For instance, rhodium-catalyzed reactions of isoxazoles with diazo compounds can lead to a highly efficient ring expansion, yielding 4H-1,3-oxazines. nih.gov This transformation proceeds through a formal insertion of a carbenoid into the N-O bond of the isoxazole. nih.gov

Furthermore, base-promoted rearrangements of isoxazolo[4,5-b]pyridines, which can be synthesized from isoxazole precursors, can lead to the formation of 3-hydroxypyridine-2-carbonitriles. beilstein-journals.org This type of transformation involves a cyclization followed by a decarbonylation and isoxazole ring opening. beilstein-journals.org

Hydrolytic and Solvolytic Cleavages

The isoxazole ring can be cleaved under both acidic and basic conditions. For example, catalytic hydrogenation or alkylation to form N-alkylisoxazolium salts followed by treatment with a base like sodium alkoxide can lead to the ring opening of isoxazoles to form β-amino enones. clockss.org These β-amino enones are versatile intermediates that can be converted into β-diketones under acidic conditions. clockss.org

Synthesis of Advanced Derivatives of this compound

The synthesis of advanced derivatives of this compound often involves multicomponent reactions (MCRs). nih.govniscpr.res.in These reactions are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single step.

A common approach for the synthesis of 4-substituted-3-(4-nitrophenyl)isoxazol-5(4H)-ones is a three-component reaction involving a β-ketoester, hydroxylamine (B1172632) hydrochloride, and an appropriate aldehyde. clockss.orgniscpr.res.in The choice of β-ketoester determines the substituent at the 3-position of the isoxazolone ring. For the synthesis of the title compound, a β-ketoester bearing a 4-nitrophenyl group would be required. The aldehyde component then determines the substituent at the 4-position.

Numerous catalysts have been developed to promote these MCRs, including organocatalysts like 2-aminopyridine and various solid-supported catalysts. clockss.orgmdpi.com These catalysts often allow the reactions to be carried out under mild and environmentally benign conditions, such as in water at room temperature or with gentle heating. clockss.orgniscpr.res.in

Below is a table summarizing some of the synthesized derivatives of isoxazol-5(4H)-ones and their reported yields.

| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Yield (%) |

| 1 | 4-Hydroxy-3-methoxybenzaldehyde | Ethyl acetoacetate (B1235776) | 2-Aminopyridine | Water | 92 |

| 2 | Benzaldehyde | Ethyl acetoacetate | Sodium malonate | Water | 90 |

| 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Sodium malonate | Water | 92 |

| 4 | 4-Nitrobenzaldehyde (B150856) | Ethyl acetoacetate | Sodium malonate | Water | 95 |

| 5 | Vanillin | Ethyl acetoacetate | Sodium malonate | Water | 94 |

This table is a representative summary based on data from multicomponent reactions for the synthesis of isoxazol-5(4H)-one derivatives. clockss.orgniscpr.res.in

C-Alkylation and Acylation Strategies

The C4 position of the isoxazol-5(4H)-one ring is characterized by a notable degree of acidity, with pKa values typically ranging from 4 to 6. nih.gov This acidity is attributed to the adjacent electron-withdrawing carbonyl group and the imine functionality within the heterocyclic ring. The presence of a 4-nitrophenyl group at the C3 position further enhances the acidity of the C4 proton, facilitating the formation of a stabilized carbanion. This carbanion serves as a potent nucleophile, enabling a range of C-alkylation and C-acylation reactions to introduce diverse substituents at the C4 position.

C-Alkylation:

The generation of the C4 carbanion from this compound can be achieved using a variety of bases, with the choice of base depending on the strength required to deprotonate the C4 position and the nature of the alkylating agent. Common bases include alkali metal hydroxides, alkoxides, and carbonates. Once formed, the nucleophilic carbanion can react with a range of electrophilic alkylating agents, such as alkyl halides (iodides, bromides, and chlorides), to furnish 4-alkylated isoxazolone derivatives.

A general strategy for the C-alkylation of this compound is depicted below:

Scheme 1: General strategy for C-alkylation of this compound.

| Reagent/Condition | Product | Notes |

| Base (e.g., NaH, K2CO3), Alkyl Halide (R-X) in an inert solvent (e.g., DMF, THF) | 4-Alkyl-3-(4-nitrophenyl)isoxazol-5(4H)-one | The reaction typically proceeds at room temperature or with gentle heating. |

C-Acylation:

Similarly, C-acylation at the C4 position can be accomplished by reacting the isoxazolone with an appropriate acylating agent in the presence of a suitable base. Acyl halides and acid anhydrides are commonly employed as acylating agents. The resulting 4-acyl-3-(4-nitrophenyl)isoxazol-5(4H)-ones are valuable intermediates themselves, as the introduced acyl group can participate in further transformations, such as the formation of enol ethers or subsequent cyclization reactions.

A general approach for C-acylation is as follows:

Scheme 2: General strategy for C-acylation of this compound.

| Reagent/Condition | Product | Notes |

| Base (e.g., Pyridine, Et3N), Acyl Halide (RCOCl) or Acid Anhydride ((RCO)2O) | 4-Acyl-3-(4-nitrophenyl)isoxazol-5(4H)-one | These reactions are often carried out in aprotic solvents. |

Heterocycle-Fused Isoxazolone Hybrids

The reactivity of the this compound scaffold allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups, intramolecular cyclization or intermolecular reactions with bifunctional reagents can lead to the formation of novel isoxazolone hybrids with fused pyrazole (B372694) or pyran rings, among others. These fused systems are of significant interest in medicinal chemistry due to their potential for enhanced biological activity.

Pyrazole-Fused Isoxazolones:

One common strategy to construct pyrazole-fused isoxazolones involves the reaction of a C4-functionalized isoxazolone with a hydrazine (B178648) derivative. For instance, a 4-acylisoxazolone can be condensed with hydrazine to form a hydrazone, which can then undergo intramolecular cyclization to yield a pyrazolo[3,4-c]isoxazol-5-one. Alternatively, reaction with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) can introduce a reactive enamine at the C4 position, which can subsequently react with hydrazine to form the fused pyrazole ring. nih.govnih.govresearchgate.net

A plausible synthetic route is outlined below:

Scheme 3: Plausible route to pyrazole-fused isoxazolones.

| Starting Material | Reagent(s) | Intermediate | Fused Product |

| This compound | 1. DMFDMA2. Hydrazine (NH2NH2) | 4-((Dimethylamino)methylene)-3-(4-nitrophenyl)isoxazol-5(4H)-one | 3-(4-Nitrophenyl)-1,6-dihydropyrazolo[3,4-c]isoxazol-5-one |

Pyran-Fused Isoxazolones:

The synthesis of pyran-fused isoxazolones, such as pyrano[4,3-c]isoxazoles, can be achieved through several synthetic strategies. One approach involves the intramolecular cycloaddition of a nitrone. For example, a precursor bearing both a nitrone (or a group that can be converted to a nitrone in situ, such as an oxime) and an appropriately positioned alkene or alkyne can undergo a [3+2] cycloaddition to form the fused pyran ring. nih.gov

Another strategy involves the reaction of a 4-hydroxyisoxazole derivative with a suitable three-carbon synthon. The 4-hydroxy tautomer of this compound can undergo condensation reactions with α,β-unsaturated carbonyl compounds or propargylic alcohols to construct the fused pyran ring. rroij.comrsc.org

An illustrative synthetic pathway is shown below:

Scheme 4: Illustrative pathway to pyran-fused isoxazolones.

| Starting Material | Reagent(s) | Fused Product |

| 4-Hydroxy-3-(4-nitrophenyl)isoxazole (tautomer) | Propargylic alcohol, Acid catalyst | 3-(4-Nitrophenyl)-4,6-dihydropyrano[4,3-c]isoxazol-5-one derivative |

Mechanistic Investigations of 3 4 Nitrophenyl Isoxazol 5 4h One Chemical Transformations

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The most prevalent method for synthesizing 4-arylmethylene-3-substituted-isoxazol-5(4H)-ones, including the 4-nitrophenyl derivative, is the one-pot, three-component condensation of a β-ketoester (like ethyl acetoacetate), hydroxylamine (B1172632) hydrochloride, and an aromatic aldehyde (in this case, 4-nitrobenzaldehyde). orientjchem.orgnih.govnih.govoiccpress.com Several mechanistic pathways have been proposed for this transformation, primarily differing in the initial step.

Knoevenagel-First Mechanism: A plausible and frequently cited mechanism begins with a Knoevenagel condensation. orientjchem.orgclockss.org In this pathway, catalyzed by an acid or base, the active methylene (B1212753) group of the β-ketoester attacks the aldehyde.

A catalyst, such as an aminocatalyst (e.g., 2-aminopyridine), first abstracts an acidic proton from the β-ketoester to form an enolate intermediate. clockss.org

This enolate (anion A) then performs a nucleophilic attack on the carbonyl carbon of the aldehyde (4-nitrobenzaldehyde). clockss.org

Subsequent dehydration yields a 2-arylidene intermediate (Intermediate E). clockss.org

Hydroxylamine then attacks one of the carbonyl groups of this intermediate to form an oxime (Intermediate F). clockss.org

The final step is an intramolecular cyclization of the oxime intermediate, followed by the elimination of an alcohol molecule (e.g., ethanol) to yield the final 3,4-disubstituted isoxazol-5(4H)-one product. clockss.org

Isoxazolone-First Mechanism: An alternative pathway suggests the initial formation of a 3-substituted-isoxazol-5(4H)-one ring. mdpi.com

The β-ketoester and hydroxylamine hydrochloride first react and cyclize to form a 3-substituted-isoxazol-5(4H)-one intermediate (e.g., 3-methylisoxazol-5(4H)-one). mdpi.com

This intermediate, which possesses an acidic proton at the C-4 position, is then deprotonated. nih.gov

The resulting carbanion engages in a Knoevenagel condensation with the aldehyde to afford the final product. nih.govmdpi.com

Derivatization and Alternative Syntheses: Isoxazole (B147169) rings can also be synthesized via 1,3-dipolar cycloaddition reactions. This involves the reaction of a nitrile oxide with an alkyne. nih.gov For the synthesis of a 3-(4-nitrophenyl)isoxazole (B1605539) derivative, 4-nitrobenzonitrile (B1214597) oxide, generated in situ from the corresponding aldoxime, can react with a suitable alkyne in a [3+2] cycloaddition to form the isoxazole core. nih.gov This method is a powerful tool for creating variously substituted isoxazoles.

Identification and Characterization of Reaction Intermediates

The stepwise nature of the proposed reaction mechanisms implies the transient existence of several key intermediates. While often too reactive for simple isolation, their presence is inferred from the reaction logic and, in some cases, supported by trapping experiments or spectroscopic observation.

Based on the prevalent Knoevenagel-first pathway for the three-component synthesis, the following intermediates are postulated: clockss.org

Enolate of β-ketoester: Formed by the deprotonation of the α-carbon of the β-ketoester, serving as the initial nucleophile.

2-Arylidene Intermediate: The product of the initial Knoevenagel condensation between the enolate and 4-nitrobenzaldehyde (B150856).

Oxime Intermediate: Formed upon the reaction of hydroxylamine with a carbonyl group of the 2-arylidene intermediate. This intermediate undergoes the key intramolecular cyclization. nih.govclockss.org

In the isoxazolone-first mechanism, the primary intermediate is the 3-substituted-isoxazol-5(4H)-one itself, which is then activated for condensation with the aldehyde. mdpi.com

For syntheses involving 1,3-dipolar cycloaddition, the crucial intermediate is the 4-nitrobenzonitrile oxide . This highly reactive species is typically generated in situ and immediately participates in the cycloaddition with a dipolarophile like an alkyne or alkene. nih.govresearchgate.net

Kinetic Studies and Reaction Rate Determination

The kinetics of a reaction, which dictate its speed, are influenced by factors such as reactant structure, catalyst, and reaction conditions. The electron-withdrawing nature of the 4-nitro group on the phenyl ring is expected to significantly influence the reaction rates in the synthesis of 3-(4-nitrophenyl)isoxazol-5(4H)-one.

Direct kinetic studies determining the rate equation and rate constants for the common three-component synthesis are scarce. However, observations from various synthetic reports provide qualitative kinetic information. In a study of a photochemical synthesis protocol, it was noted that aromatic aldehydes bearing strong electron-withdrawing groups, such as a nitro group, failed to yield the desired isoxazolone product. This suggests that under those specific radical-based conditions, the reaction kinetics are unfavorable.

Conversely, the strong electrophilic character imparted by the nitro group can also accelerate certain reaction steps. In many catalytic systems for the three-component reaction, 4-nitrobenzaldehyde is shown to be a viable substrate, often leading to high yields in reasonable reaction times, indicating that the chosen catalytic pathway can overcome any kinetic hurdles. nih.govresearchgate.net The table below summarizes the reaction outcomes for 4-nitrobenzaldehyde under various reported green catalytic conditions, giving an indirect comparison of reaction efficiency.

| Catalyst/Reaction Medium | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Cu@Met-β-CD / H₂O | 40 | 12 min | 94 | nih.gov |

| Gluconic acid aqueous solution (50 wt%) | 70 | 55 min | 93 | researchgate.net |

| Citric acid / H₂O | Room Temp. | 10 h | 85 | orientjchem.org |

| Sodium malonate / H₂O | 25 | 40 min | 92 | niscpr.res.in |

| WEOFPA / Glycerol | 60 | 45 min | 91 | nih.gov |

Computational Chemistry and Theoretical Studies of 3 4 Nitrophenyl Isoxazol 5 4h One

Quantum Chemical Calculations on Molecular Geometry and Conformational Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of a molecule. For 3-(4-nitrophenyl)isoxazol-5(4H)-one, a DFT study, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a geometry optimization. This process systematically alters the positions of the atoms until the lowest energy conformation (a minimum on the potential energy surface) is found.

The key outputs of such a study are the optimized geometric parameters: bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the planarity of the isoxazolone ring and the rotational angle of the 4-nitrophenyl group relative to the heterocyclic core. Conformational analysis would explore different rotational isomers (conformers) and identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Template) This table is a template representing the type of data a DFT calculation would generate. Specific values are hypothetical.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3-N2 (Å) | 1.39 |

| Bond Length | N2-O1 (Å) | 1.42 |

| Bond Length | C5=O (Å) | 1.21 |

| Bond Length | C3-C(Aryl) (Å) | 1.48 |

| Bond Angle | O1-N2-C3 (°) | 110.5 |

| Bond Angle | N2-C3-C4 (°) | 115.0 |

| Dihedral Angle | O1-N2-C3-C(Aryl) (°) | 179.5 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP))

Analysis of the electronic structure provides critical insights into a molecule's reactivity and properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be located primarily on the phenyl ring and the isoxazolone core, while the LUMO would likely be concentrated on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map would show negative potential (red/yellow) around the carbonyl oxygen and the nitro group oxygens, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H or C-H protons, identifying them as potential sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies, when scaled by an appropriate factor, correlate well with experimental infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of key vibrational bands, such as the C=O stretch of the lactone ring, the N-O stretch, and the symmetric and asymmetric stretches of the NO2 group.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These predictions are instrumental in assigning signals in experimental NMR spectra and confirming the chemical structure.

Reaction Pathway Modeling and Energy Profiles for Transformations

Theoretical chemistry can model the entire course of a chemical reaction, providing a detailed mechanistic understanding. For example, the synthesis of isoxazol-5(4H)-ones often involves a multi-component reaction. researchgate.net A plausible mechanism involves the condensation of a β-ketoester with hydroxylamine (B1172632) to form an oxime intermediate, followed by cyclization. nih.gov Computational modeling of this process for this compound would involve:

Identifying Intermediates: Locating the structures of all transient species along the reaction pathway.

Locating Transition States: Finding the high-energy transition state structures that connect the reactants, intermediates, and products.

This analysis would reveal the rate-determining step of the synthesis and provide a rationale for the observed product distribution.

Studies on Tautomerism and Isomerization Pathways

Isoxazol-5(4H)-ones are known to exist in different tautomeric forms. The principal tautomers for this system are the CH-form (4H-isoxazol-5-one), the OH-form (5-hydroxyisoxazole), and the NH-form (isoxazol-5(2H)-one). DFT studies on related isoxazolones have investigated the relative stabilities of these forms. nih.gov For this compound, computational analysis would calculate the relative energies of each tautomer in the gas phase and in different solvents (using a solvation model like the Polarizable Continuum Model, PCM). Such studies generally show that the CH-form is the most stable tautomer. nih.gov The calculations can also model the transition states for the proton transfer reactions, revealing the energy barriers for interconversion between the tautomers.

Table 2: Illustrative Relative Energies of Tautomers (Template) This table is a template representing the type of data a tautomerism study would generate. Values are hypothetical.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

|---|---|---|

| CH-form (4H) | 0.00 (Reference) | 0.00 (Reference) |

| OH-form (5-hydroxy) | +5.5 | +4.8 |

Investigation of Structure-Reactivity Relationships Through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com While a full QSAR study requires a dataset of multiple compounds, computational descriptors for a single molecule like this compound form the basis of such analyses.

Key molecular descriptors derived from computational chemistry include:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment.

Topological Descriptors: Molecular connectivity indices.

Quantum Chemical Descriptors: Global hardness (η), chemical potential (μ), and global electrophilicity (ω).

By calculating these descriptors for this compound and its analogs, a model could be built to predict, for example, their potential as enzyme inhibitors or their reactivity in certain chemical transformations. The presence of the electron-withdrawing nitro group would significantly influence these descriptors compared to an unsubstituted phenyl ring, suggesting a different reactivity profile.

Applications of 3 4 Nitrophenyl Isoxazol 5 4h One and Its Derivatives in Non Biological Research Fields

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

Isoxazol-5(4H)-ones, including the 3-(4-nitrophenyl) substituted variant, are highly regarded as versatile synthetic intermediates in organic chemistry. clockss.org Their utility stems from the reactive nature of the heterocyclic ring, which allows for the construction of more complex molecular architectures. These compounds serve as valuable precursors for synthesizing a wide array of other heterocyclic systems. clockss.orgnih.gov

Research has shown that 4-arylmethylneisoxazol-5(4H)-ones are effective building blocks for creating various applied heterocycles, which include:

Pyridopyrimidines nih.gov

4-Arylpyrrolidones nih.gov

1,3-Oxazine-6-ones nih.gov

Nicotinates nih.gov

β-Alkylated γ-functionalized ketones nih.gov

α-Aminopyrrole derivatives nih.gov

The synthesis of these isoxazol-5(4H)-one intermediates is often achieved through efficient, one-pot, three-component reactions involving hydroxylamine (B1172632) hydrochloride, various aryl aldehydes, and β-ketoesters. clockss.orgyu.edu.jo The development of green and efficient synthetic protocols for these compounds remains an active area of research, underscoring their importance to organic chemists. yu.edu.jomdpi.com

Table 1: Examples of Heterocycles Synthesized from Isoxazol-5(4H)-one Intermediates

| Precursor | Resulting Heterocycle | Significance |

| 4-Arylmethylneisoxazol-5(4H)-one | Pyridopyrimidines | Core structures in medicinal chemistry |

| 4-Arylmethylneisoxazol-5(4H)-one | 4-Arylpyrrolidones | Important pharmacophores |

| 4-Arylmethylneisoxazol-5(4H)-one | Nicotinates | Versatile chemical building blocks |

| 4-Arylmethylneisoxazol-5(4H)-one | 1,3-Oxazine-6-ones | Precursors for various organic compounds |

Potential in Material Science Research

The isoxazole (B147169) scaffold is a constituent of materials developed for electronics and other advanced applications. yu.edu.jo The presence of the nitro group in 3-(4-nitrophenyl)isoxazol-5(4H)-one, an electron-withdrawing group, significantly influences the molecule's electronic properties, making it and its derivatives attractive for various material science applications. chemimpex.com

Derivatives of isoxazol-5(4H)-one have been investigated for their potential use in photovoltaic cells. clockss.org Their molecular structure allows for light absorption and energy conversion, which are critical functions for solar cell components. Furthermore, their application has been noted in light conversion for molecular devices, suggesting a role in optical data storage technologies where materials that can change properties upon light exposure are required. researchgate.net

The class of isoxazol-5(4H)-ones has been studied for its utility as laser dyes. clockss.org Laser dyes are organic compounds that can absorb light at a high intensity and re-emit it at a different wavelength, a fundamental process in tunable lasers. Additionally, related isoxazole-containing compounds, such as merocyanine (B1260669) dyes, are recognized for their potential in electronic materials, which often encompasses nonlinear optical (NLO) properties. yu.edu.jo NLO materials are crucial for technologies like optical switching and frequency conversion in laser systems.

Different polymorphic forms of isoxazolone dyes have been historically used as filter dyes in photographic films. nih.govresearchgate.net These dyes are incorporated into photographic emulsions to absorb specific wavelengths of light, thereby controlling the spectral sensitivity of the film and improving color accuracy. nih.gov

Table 2: Summary of Material Science Applications

| Application Area | Function of Isoxazolone Derivative | Reference |

| Photovoltaic Cells | Light absorption and energy conversion | clockss.org |

| Optical Storage | Light conversion in molecular devices | researchgate.net |

| Laser Dyes | Active medium in tunable lasers | clockss.org |

| Photographic Films | Filter dye for spectral sensitivity control | nih.govresearchgate.net |

The isoxazole structure is a valuable component in the development of advanced polymers. A related compound, [3-(4-Nitrophenyl)isoxazol-5-yl]methanol, is explicitly mentioned for its use in creating advanced polymers and coatings. chemimpex.com This suggests that the 3-(4-nitrophenyl)isoxazole (B1605539) core can be functionalized and incorporated into polymer chains to formulate materials with enhanced characteristics, such as improved thermal stability and chemical resistance. chemimpex.com

Applications in Catalysis Research

While this compound itself is not primarily used as a catalyst, its synthesis is a significant subject of catalysis research. oiccpress.com Numerous studies focus on developing efficient and environmentally friendly catalytic methods for producing 3,4-disubstituted isoxazol-5(4H)-ones. oiccpress.comresearchgate.net These efforts employ a wide range of catalysts, from organocatalysts like glycine (B1666218) to various nanocatalysts, often in green solvents like water. clockss.orgyu.edu.jo The intense research into the catalyzed synthesis of these molecules highlights their value as products, driven by their wide-ranging applications in other fields. oiccpress.com The reusability and efficiency of these catalysts are key research goals, aiming to make the production of isoxazolones more sustainable and cost-effective. nih.gov

Exploration in Agrochemical Research (e.g., Fungicides, Insecticides, excluding dosage, safety, or clinical data)

The isoxazole scaffold, a key feature of this compound, is a recognized pharmacophore in the development of agrochemicals. arcjournals.org Researchers have explored various derivatives of the isoxazole and the more specific isoxazol-5(4H)-one core for their potential applications as fungicides and insecticides. arcjournals.orgresearchgate.net These investigations focus on synthesizing novel analogues and evaluating their efficacy against common agricultural pests and pathogens.

Fungicidal Activity of Derivatives

Research into the fungicidal properties of isoxazole derivatives has identified promising candidates. A notable study involved the synthesis of a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles, which are derivatives containing the significant 4-nitrophenyl group. growingscience.comresearchgate.net These compounds were produced through the cyclocondensation of 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones with hydroxylamine hydrochloride. growingscience.comresearchgate.net

The resulting dihydroisoxazole (B8533529) derivatives underwent in-vitro screening for their antifungal activity against the fungus Aspergillus niger. growingscience.comresearchgate.net The preliminary results from this research highlighted several compounds within the series that exhibited inspiring antifungal action when compared to reference standards. growingscience.com

Table 1: Dihydroisoxazole Derivatives with Notable Antifungal Activity Against Aspergillus niger

| Compound ID | Derivative Structure | Finding | Reference |

| 5a | 3-phenyl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole | Showed inspiring antifungal activity. | growingscience.comresearchgate.net |

| 5c | 3-(2-nitrophenyl)-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole | Showed inspiring antifungal activity. | growingscience.comresearchgate.net |

| 5e | 3-(2-chlorophenyl)-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole | Showed inspiring antifungal activity. | growingscience.comresearchgate.net |

| 5f | 3-(4-methoxyphenyl)-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole | Showed inspiring antifungal activity. | growingscience.comresearchgate.net |

| 5i | 3-(3,4,5-trimethoxyphenyl)-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole | Showed inspiring antifungal activity. | growingscience.comresearchgate.net |

This table is generated based on qualitative findings mentioned in the source.

Insecticidal and Larvicidal Activity of Derivatives

The isoxazole framework has also been a template for the development of novel insecticides. arcjournals.org Research has extended to various modifications of the isoxazole ring system to discover compounds with potent activity against different insect species.

One area of investigation has been on derivatives of isoxazol-5(4H)-ones for their larvicidal properties. mdpi.com A study focused on the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-one derivatives and evaluated their lethality against the larvae of the Aedes aegypti mosquito. mdpi.com The findings indicated that the nature of the substituent on the arylmethylene group significantly influenced the larvicidal activity. mdpi.com Specifically, compounds with methoxy (B1213986) groups or a methylenedioxy group on the aromatic ring showed enhanced lethality. mdpi.com

Table 2: Larvicidal Activity of 3-Methyl-4-arylmethylene isoxazol-5(4H)-one Derivatives Against Aedes aegypti

| Compound ID | Arylmethylene Substituent | LC₅₀ (µg/mL) | Reference |

| 3a | 3,4,5-trimethoxy | 12.01 | mdpi.com |

| 3b | 3,4-dimethoxy | 23.44 | mdpi.com |

| 3e | 3,4-methylenedioxy (piperonylidene) | 11.23 | mdpi.com |

LC₅₀ represents the lethal concentration required to kill 50% of the larval population.

In a different line of research, scientists synthesized a series of 4,5-disubstituted 3-isoxazolols, which are structural analogues of the compound of interest, and tested their insecticidal effects. nih.gov These compounds were designed to interact with the insect gamma-aminobutyric acid (GABA) receptor, a key target for many insecticides. nih.gov The study revealed that introducing bicyclic aromatic groups at the 4-position and a carbamoyl (B1232498) group at the 5-position resulted in compounds that acted as competitive antagonists of the housefly GABA receptor. nih.gov One particular derivative, 4-(3-biphenylyl)-5-carbamoyl-3-isoxazolol, demonstrated moderate insecticidal activity against houseflies. nih.gov

Table 3: Insecticidal Activity of a 3-Isoxazolol Derivative Against the Housefly (Musca domestica)

| Compound | Target | Activity Type | IC₅₀ (µM) | LD₅₀ (nmol/fly) | Reference |

| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | Housefly GABA Receptor (ac variant) | Competitive Antagonist | 30 | 5.6 | nih.gov |

IC₅₀ is the half-maximal inhibitory concentration against the GABA receptor. LD₅₀ is the median lethal dose.

Furthermore, the development of novel isoxazoline (B3343090) derivatives, which feature a saturated version of the isoxazole ring, has been pursued to combat agricultural pests like the fall armyworm (Spodoptera frugiperda). researchgate.net This highlights the versatility of the broader isoxazole chemical class in the search for new insect control agents. researchgate.net

Q & A

Q. Key Parameters :

- Reaction time: 10–60 minutes for Fe₃O₄-based catalysts .

- Solvent-free conditions reduce waste and energy consumption .

How do researchers select catalysts for efficient synthesis of isoxazol-5(4H)-ones?

Methodological Answer:

Catalyst selection prioritizes:

- Magnetic properties : Fe₃O₄ nanoparticles enable easy separation via external magnets, reducing purification steps .

- Acid-base properties : GO@Fe(ClO₄)₃ provides Brønsted acidity, accelerating aldehyde activation and cyclization .

- Environmental compatibility : Deep eutectic solvents (e.g., ChCl/Glu) minimize toxicity and enhance atom economy .

Q. Comparison Table :

| Catalyst | Yield (%) | Reaction Time | Recyclability | Conditions |

|---|---|---|---|---|

| Fe₃O₄@Si-(CH₂)₃-ChCl/Glu | 85–95 | 10–30 min | 5 cycles | Ethanol, 70°C |

| GO@Fe(ClO₄)₃ | 80–95 | 20–60 min | 6 cycles | Solvent-free, 100°C |

What characterization techniques validate the structure of synthesized derivatives?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions and regioselectivity (e.g., δ 7.50–7.17 ppm for aromatic protons) .

- IR : Detects C=O (1664 cm⁻¹) and C=N (1552 cm⁻¹) stretches .

- Elemental Analysis : Matches calculated vs. observed C, H, N values (e.g., C: 49.65% calc. vs. 49.60% obs.) .

- Mass Spectrometry : Identifies molecular ion peaks (e.g., M⁺ at m/z 252.07) .

Advanced Research Questions

What mechanistic insights explain the formation of isoxazol-5(4H)-ones?

Methodological Answer:

- Stepwise Pathway :

- Decarboxylation Avoidance : Hydrogen bonding in intermediates prevents CO₂ loss, as shown in Ru-catalyzed rearrangements .

Q. Contradiction Resolution :

- Without base (e.g., in CH₂Cl₂), side products dominate (e.g., ethyl cyanoacetate in 80% yield), emphasizing the role of acid-base catalysis .

How do computational methods (e.g., DFT) predict properties of isoxazol-5(4H)-ones?

Methodological Answer:

- DFT Analysis :

- Calculates HOMO-LUMO gaps to assess antioxidant potential (e.g., 4j derivative with ΔE = 3.2 eV) .

- Maps electrostatic potentials to identify nucleophilic/electrophilic sites for functionalization .

- Docking Studies : Predict binding affinities to bacterial enzymes (e.g., Staphylococcus aureus DHFR) .

What strategies enable enantioselective synthesis of fluorinated derivatives?

Methodological Answer:

- Conjugate Addition/Dearomatization : Uses chiral ligands (e.g., Cinchona alkaloids) to install fluorine at quaternary centers (e.g., Scheme 44 in asymmetric fluorination) .

- Catalytic Asymmetric Conditions : Achieves up to 90% ee in fluorinated isoxazolones via dynamic kinetic resolution .

How are biological activities (e.g., antioxidant, antibacterial) evaluated?

Methodological Answer:

Q. Table: Bioactive Derivatives

| Derivative | Activity | Key Substituent | Result |

|---|---|---|---|

| 4u | Antioxidant | 3,4-Dihydroxybenzylidene | IC₅₀ = 12 µM |

| 4t | Antibacterial | Naphthalen-1-ylmethylene | MIC = 8 µg/mL |

| 4b | Fluorescence | 4-Hydroxy-3-methoxy | λₑₘ = 450 nm |

How do researchers resolve contradictions in reaction outcomes?

Methodological Answer:

- Condition Optimization : Varying catalysts (e.g., switching from Ru to Fe³⁺) avoids tarry byproducts in alkylidene-isoxazolone synthesis .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) tracks oxygen sources in cyclization steps .

- Computational Validation : MD simulations identify solvent effects on reaction pathways (e.g., water vs. ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.